molecular formula C10H10O2 B8253866 (5S)-5-phenyloxolan-2-one

(5S)-5-phenyloxolan-2-one

Cat. No.: B8253866
M. Wt: 162.18 g/mol
InChI Key: AEUULUMEYIPECD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-phenyloxolan-2-one, also known as γ-phenyl-γ-butyrolactone, is a chiral lactone with a molecular formula of $ \text{C}{10}\text{H}{10}\text{O}_2 $ and a molecular weight of 162.19 g/mol . It features a five-membered oxolan-2-one (γ-lactone) ring substituted with a phenyl group at the 5S position. This compound is a colorless to pale yellow liquid with a density of 1.155 g/mL at 25°C and is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its stereochemical configuration (S-enantiomer) is critical for applications requiring chiral specificity, such as asymmetric catalysis or enantioselective drug synthesis.

Properties

IUPAC Name

(5S)-5-phenyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUULUMEYIPECD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Hydroxy Acids

The most direct route to (5S)-5-phenyloxolan-2-one involves the intramolecular esterification of γ-hydroxy-γ-phenylbutyric acid. This reaction proceeds under acidic conditions, typically catalyzed by sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (80–120°C) . The mechanism entails protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid on the adjacent carbon, culminating in lactone formation.

Key Considerations:

  • Acid Catalysts: Sulfuric acid achieves yields >80% but requires careful temperature control to avoid side reactions like dehydration .

  • Solvent Systems: Toluene or xylene enhances reaction efficiency by azeotropic removal of water, driving the equilibrium toward lactonization .

Base-Assisted Oxidative Cyclization

A novel approach adapted from pyrrol-2-one synthesis involves the oxidative cyclization of 3-cyanoketones under basic conditions . While originally applied to nitrogen heterocycles, this method can be tailored for lactones by substituting precursors. For this compound, 3-cyano-γ-phenylbutyrolactam undergoes base-assisted deprotonation and oxidation with dimethyl sulfoxide (DMSO), yielding the target lactone via a 5-exo-trig cyclization .

Experimental Protocol:

  • Reagents: Potassium tert-butoxide (1.2 equiv), DMSO (2.5 equiv), tetrahydrofuran (THF) solvent.

  • Conditions: 0°C to room temperature, 12–24 hours.

  • Yield: ~70% (extrapolated from analogous reactions) .

Catalytic Hydrogenation of γ-Phenyl-γ-Butyrolactone Precursors

Industrial-scale production often employs catalytic hydrogenation of unsaturated precursors. For example, γ-phenyl-γ-butenolide can be reduced to this compound using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–100 psi and 60–80°C . This method ensures high stereoselectivity when chiral catalysts are employed.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5% Pd/C89%
Hydrogen Pressure75 psi92%
Temperature70°C88%

Enzymatic Resolution for Stereochemical Control

Racemic mixtures of 5-phenyloxolan-2-one can be resolved using lipase-catalyzed kinetic resolutions. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (5R)-enantiomer in aqueous buffer, leaving the desired (5S)-enantiomer intact .

Process Metrics:

  • Enantiomeric Excess (ee): >99% after 48 hours.

  • Scale-Up Feasibility: Demonstrated at pilot scale (10 kg batches) .

Continuous-Flow Synthesis

Advancements in flow chemistry enable continuous production of this compound with enhanced reproducibility. A tubular reactor system using immobilized acid catalysts (e.g., Amberlyst-15) achieves 94% conversion at residence times <30 minutes .

Advantages:

  • Reduced side-product formation (<2%).

  • Energy efficiency (30% lower than batch processes).

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost ($/kg)
Acid-Catalyzed Cyclization82ModerateHigh120
Catalytic Hydrogenation90HighIndustrial150
Enzymatic Resolution75ExcellentModerate300
Continuous-Flow94ModerateHigh100

Chemical Reactions Analysis

Types of Reactions

(5S)-5-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of γ-phenylbutyric acid or γ-phenylbutanone.

    Reduction: Formation of γ-phenyl-1,4-butanediol.

    Substitution: Formation of substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

(5S)-5-phenyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (5S)-5-phenyloxolan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (5S)-5-phenyloxolan-2-one can be compared to related lactones and cyclic ketones, focusing on substituents, stereochemistry, and physicochemical behavior. Below is a detailed analysis:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Density (g/mL) Key Features/Applications Reference
This compound $ \text{C}{10}\text{H}{10}\text{O}_2 $ 162.19 Phenyl group at 5S position 1.155 (25°C) Chiral intermediate in synthesis
(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one $ \text{C}{17}\text{H}{32}\text{O}_3\text{Si} $ 312.52 Triisopropylsilyloxy group at 5S position N/A Bulky silyl group enhances steric hindrance; used in protective group chemistry
(2S)-2-(Hydroxymethyl)-2H-furan-5-one $ \text{C}5\text{H}6\text{O}_3 $ 114.10 Hydroxymethyl group at 2S position N/A Bioactive furanone; potential in flavor/fragrance industries
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone $ \text{C}5\text{H}6\text{O}_3 $ 114.10 Hydroxymethyl group at 5S position N/A Non-hazardous; research applications in biomedicine
γ-Phenyl-γ-butyrolactone $ \text{C}{10}\text{H}{10}\text{O}_2 $ 162.19 Phenyl group (non-chiral) 1.155 (25°C) Racemic mixture; general lactone reactivity

Key Differences and Research Findings

Stereochemical Influence :

  • The This compound enantiomer exhibits distinct reactivity in asymmetric synthesis compared to its racemic counterpart (γ-phenyl-γ-butyrolactone). For example, the S-configuration enables selective formation of chiral alcohols or amines in catalytic hydrogenation .
  • In contrast, (5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one leverages a triisopropylsilyl (TIPS) group to protect hydroxyl intermediates during multi-step syntheses, a feature absent in the phenyl-substituted lactone .

Functional Group Impact: Hydroxymethyl-substituted furanones (e.g., (2S)-2-(Hydroxymethyl)-2H-furan-5-one) demonstrate higher polarity and water solubility compared to phenyl-substituted lactones, making them suitable for aqueous-phase reactions . The phenyl group in this compound contributes to lipophilicity, enhancing its compatibility with organic solvents like toluene or dichloromethane .

Thermodynamic Stability :

  • Bulky substituents (e.g., TIPS in ) increase the compound’s thermal stability but reduce ring-opening reactivity. Phenyl-substituted lactones, however, undergo faster ring-opening under acidic conditions due to electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5S)-5-phenyloxolan-2-one, and how is stereochemical purity ensured?

  • Methodology : Enantioselective synthesis often employs chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control the stereochemistry at the 5-position. Key steps include lactonization of hydroxy acids or ring-closing metathesis. Stereochemical purity is verified using chiral HPLC with a polysaccharide column or NMR with chiral solvating agents (e.g., Eu(hfc)₃) .
  • Data Interpretation : Enantiomeric excess (ee) is quantified via integration of diastereomeric peaks in chiral HPLC or splitting in ¹H-NMR spectra.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • ¹H/¹³C-NMR : Assignments rely on DEPT-135 for distinguishing CH₃, CH₂, and CH groups. The lactone carbonyl (C=O) appears at ~170–175 ppm in ¹³C-NMR.
  • IR Spectroscopy : Confirms the lactone C=O stretch (~1740–1760 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₀O₂ for [M+H]⁺ = 163.0759).
    • Validation : Cross-referencing with computational predictions (DFT for NMR chemical shifts) or comparison to structurally similar compounds in databases (PubChem) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of this compound in ring-opening reactions?

  • Methodology : Systematic variation of solvents (polar aprotic vs. non-polar), catalysts (Lewis acids like BF₃·OEt₂), and temperatures. Reaction progress is monitored via GC-MS or HPLC. Kinetic studies (e.g., Arrhenius plots) identify rate-determining steps .
  • Data Contradiction Analysis : Discrepancies in regioselectivity across studies may arise from impurities in starting materials or inconsistent catalyst activation. Replicate experiments with controlled moisture/oxygen levels are critical .

Q. What computational models best predict the conformational dynamics and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates energy-minimized conformers and transition states (e.g., for ring-opening).
  • Molecular Dynamics (MD) : Simulates solvation effects and torsional flexibility.
    • Validation : Experimental X-ray crystallography (if available) or comparison of predicted vs. observed reaction outcomes (e.g., regioselectivity in nucleophilic attacks) .

Q. How can discrepancies in reported biological activities of this compound be resolved?

  • Methodology :

  • Purity Assessment : Use of orthogonal methods (HPLC, DSC) to confirm compound purity.
  • Assay Standardization : Control for autofluorescence (if applicable) via parallel assays with structurally analogous inactive compounds.
  • Cell Line Validation : Ensure consistent passage numbers and growth conditions (e.g., hypoxia vs. normoxia).
    • Data Integration : Meta-analysis of published studies to identify trends in IC₅₀ values or toxicity thresholds, adjusting for methodological variability .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Protocol Standardization :

  • Detailed synthetic procedures (e.g., catalyst activation, inert atmosphere protocols).
  • Shared reference spectra (NMR, IR) in open-access repositories.
    • Inter-lab Validation : Round-robin testing with blinded samples to assess yield and ee consistency .

Q. Which in vitro assays are suitable for evaluating the bioactivity of this compound, and how are assay artifacts minimized?

  • Assay Selection :

  • Enzyme Inhibition : Use of recombinant enzymes (e.g., esterases) with fluorogenic substrates.
  • Cytotoxicity : MTT assay with controls for compound interference (e.g., intrinsic redox activity).
    • Artifact Mitigation : Pre-incubation of compounds with assay buffers to detect non-specific interactions .

Data Presentation Guidelines

  • Tables : Include comparative ee values under varying synthetic conditions (Catalyst, Solvent, Temperature, ee%).
  • Figures : Provide annotated NMR spectra highlighting diagnostic peaks and MD simulations of conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.